Diquafosol

Vue d'ensemble

Description

Le diquafosol est un composé pharmaceutique principalement utilisé pour le traitement de la sécheresse oculaire. Il est formulé sous forme de solution ophtalmique à 3 % du sel tétrasodique. Le this compound agit comme un agoniste du récepteur purinergique P2Y2, favorisant la sécrétion d'eau et de mucus sur la surface oculaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le diquafosol peut être synthétisé par un processus en quatre étapes à partir de l'acide 5'-uridylique disodique disponible dans le commerce. Le processus implique les étapes suivantes :

Phosphorylation : L'acide 5'-uridylique disodique est phosphorylé pour former un intermédiaire uridine diphosphate.

Couplage : L'intermédiaire est ensuite couplé avec une autre molécule d'uridine diphosphate.

Purification : Le produit est purifié à l'aide de résine échangeuse d'anions et concentré sous pression réduite.

Isolement : Le produit final, le this compound tétrasodique, est obtenu sous forme de solide blanc par lyophilisation.

Méthodes de production industrielle

La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté plus élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le diquafosol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites, bien que celles-ci soient moins courantes.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes phosphate, conduisant à la formation de différents esters de phosphate.

Réactifs et conditions courants

Agents oxydants : Le peroxyde d'hydrogène et d'autres peroxydes sont couramment utilisés pour les réactions d'oxydation.

Agents réducteurs : Le borohydrure de sodium et d'autres hydrures sont utilisés pour les réactions de réduction.

Réactifs de substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés et réduits du this compound, ainsi que divers esters de phosphate .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des agonistes des récepteurs purinergiques et de leurs interactions.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et ses effets sur divers types de cellules.

Médecine : Principalement utilisé pour le traitement de la sécheresse oculaire, avec des recherches en cours sur son potentiel pour le traitement d'autres affections oculaires.

Industrie : Utilisé dans le développement de nouvelles solutions ophtalmiques et d'autres formulations pharmaceutiques.

Mécanisme d'action

Le this compound exerce ses effets en agissant sur les récepteurs P2Y2 situés sur les membranes de l'épithélium conjonctival et des cellules caliciformes. Cette action augmente la concentration intracellulaire en ions calcium, favorisant la sécrétion d'eau et de mucus. L'augmentation de la sécrétion contribue à stabiliser le film lacrymal et à améliorer la santé de la surface oculaire .

Applications De Recherche Scientifique

Treatment of Dry Eye Disease

Diquafosol has been extensively studied for its effectiveness in managing dry eye disease. Clinical trials have demonstrated its superiority over traditional treatments such as sodium hyaluronate in improving specific ocular surface staining scores.

Clinical Study Findings

- Efficacy Comparison : In a randomized, double-masked study, this compound (3%) showed a significant improvement in rose bengal staining scores compared to sodium hyaluronate (0.1%), indicating better mucin coverage on the ocular surface. The mean change from baseline in rose bengal staining score was significantly lower in the this compound group (p=0.010) .

- Long-Term Effectiveness : A real-world observational study involving 580 patients indicated that this compound was well tolerated over 12 months, with significant improvements in keratoconjunctival staining scores and tear film break-up time (p < 0.001) .

Pediatric Applications

Recent studies have explored the use of this compound in pediatric populations, particularly in children with dry eye symptoms associated with overnight orthokeratology.

- Short-Term Benefits : A study reported that this compound ophthalmic solution improved tear secretion and reduced corneal epithelial damage in children wearing orthokeratology lenses .

Post-Surgical Management

This compound has also been evaluated for its effectiveness following cataract surgery.

- Preservative-Free Formulation : Research indicates that preservative-free this compound is more effective than artificial tears for managing dry eye symptoms post-cataract surgery, highlighting its potential as a novel treatment strategy .

Chronic Conditions

This compound's application extends to chronic conditions such as graft-versus-host disease, where it has been used to alleviate symptoms of dry eye associated with this condition.

- Retrospective Studies : A retrospective study on chronic graft-versus-host disease patients demonstrated the long-term safety and effectiveness of this compound, emphasizing its role in managing severe dry eye symptoms .

Safety Profile

The safety profile of this compound is well-documented across various studies:

- Adverse Reactions : The incidence of adverse drug reactions (ADRs) has been reported at approximately 10.7%, with no serious ADRs noted during long-term use . Common ADRs included mild eye irritation and discharge.

- Tolerability : this compound has shown a favorable tolerability profile, making it suitable for long-term management of dry eye disease .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

| Study Type | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 287 | 4 weeks | Superior efficacy in rose bengal staining scores |

| Long-Term Observational Study | 580 | 12 months | Significant improvements in keratoconjunctival scores |

| Pediatric Study | Not specified | Short-term | Improved tear secretion in children with dry eye |

| Post-Surgical Study | Not specified | Post-cataract | More effective than artificial tears |

Mécanisme D'action

Diquafosol exerts its effects by acting on the P2Y2 receptors located on the conjunctival epithelium and goblet cell membranes. This action increases intracellular calcium ion concentration, promoting the secretion of water and mucin. The increased secretion helps to stabilize the tear film and improve ocular surface health .

Comparaison Avec Des Composés Similaires

Composés similaires

Hyaluronate de sodium : Un autre composé utilisé pour le traitement de la sécheresse oculaire. Il agit en retenant l'humidité sur la surface oculaire.

Ciclosporine : Utilisée pour le traitement de la sécheresse oculaire, elle agit en réduisant l'inflammation sur la surface oculaire.

Unicité du diquafosol

Le this compound est unique par son mécanisme d'action en tant qu'agoniste du récepteur P2Y2, favorisant la sécrétion d'eau et de mucus. Cette double action le rend particulièrement efficace pour le traitement de la sécheresse oculaire par rapport à d'autres composés qui ne traitent peut-être qu'un seul aspect de la maladie .

Activité Biologique

Diquafosol is a synthetic compound primarily used in ophthalmology for the treatment of dry eye disease (DED). It functions as a P2Y2 receptor agonist, stimulating mucin and tear secretion, thereby enhancing ocular surface hydration and health. This article delves into the biological activity of this compound, supported by clinical data, research findings, and case studies.

This compound acts on the P2Y2 receptors located on the epithelial cells of the ocular surface. By activating these receptors, this compound promotes:

- Mucin secretion : Enhancing the stability of the tear film.

- Tear fluid production : Increasing the volume of tears to alleviate dryness.

- Corneal wound healing : Facilitating recovery from epithelial damage due to dry eye conditions.

Case Studies and Research Findings

-

Short-Term Efficacy :

A study involving 580 patients demonstrated significant improvements in keratoconjunctival fluorescein staining scores and tear film break-up time (BUT) after treatment with 3% this compound over 12 months. The incidence of adverse drug reactions (ADRs) was reported at 10.7%, with no serious ADRs noted . -

Long-Term Safety and Effectiveness :

In a prospective observational study, patients treated with this compound showed statistically significant improvements in multiple efficacy outcomes over 12 months. The keratoconjunctival staining score decreased significantly from baseline, indicating effective ocular surface restoration . -

Comparative Studies :

This compound was compared with other treatments such as hyaluronate solutions. Results indicated that 3% this compound was more effective than 0.1% hyaluronate in reducing redness scores associated with dry eye conditions .

Data Tables

The following tables summarize key findings from various studies on the efficacy of this compound.

| Study | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Study A | 580 patients | 12 months | Significant improvement in fluorescein staining score (p < 0.001) |

| Study B | Chinese patients | 4 weeks | Decrease in CFS scores across all groups (p < 0.05) |

| Study C | Mixed population | 6 weeks | This compound outperformed placebo in improving tear production |

Induction of Nerve Growth Factor (NGF)

Recent studies have highlighted that this compound may enhance corneal wound healing by inducing NGF expression, which plays a crucial role in cellular repair mechanisms. This compound treatment led to increased NGF levels in corneal epithelial cells under hyperosmotic stress conditions, suggesting its potential role in promoting cellular resilience against environmental stressors .

Inflammatory Response Modulation

This compound also affects inflammatory cytokine expression, helping to reduce ocular surface inflammation associated with DED. Studies have shown that it can modulate levels of pro-inflammatory cytokines such as IL-1β and TNF-α, contributing to an overall reduction in ocular discomfort and inflammation .

Propriétés

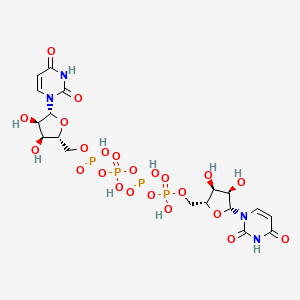

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLMACJWHPHKGR-NCOIDOBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O23P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208689 | |

| Record name | Diquafosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | P1,P4-Bis(5'-uridyl) tetraphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59985-21-6 | |

| Record name | Diquafosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59985-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diquafosol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquafosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diquafosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIQUAFOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of diquafosol?

A1: this compound functions as a P2Y2 receptor agonist. [, ] It binds to and activates P2Y2 receptors found on the surface of the eye and inner eyelids. []

Q2: What are the downstream effects of this compound binding to P2Y2 receptors?

A2: Activation of P2Y2 receptors by this compound stimulates fluid and mucin secretion on the ocular surface. [] This leads to the release of essential components of the tear film, including salt, water, mucin, and other elements. [] The result is enhanced hydration of the eye's surface. []

Q3: Does this compound influence mucin production beyond stimulating secretion?

A3: Yes, research indicates that this compound can enhance the expression of both secretory and membrane-associated mucins. Studies on human conjunctival epithelial cells (HCECs) demonstrate that this compound treatment leads to increased MUC5AC secretion and gene expression, as well as increased mRNA levels of MUC1 and MUC16. []

Q4: What role does the ERK pathway play in the effects of this compound?

A4: Evidence suggests that this compound's impact on mucin expression is mediated by the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that this compound treatment activates ERK signaling in HCECs. [] Inhibiting ERK signaling with PD98059 significantly reduces the this compound-induced increase in MUC1, MUC16, and MUC5AC expression. []

Q5: Does this compound impact chloride ion transport in the conjunctiva?

A5: Yes, research in rabbit conjunctiva indicates that this compound stimulates net chloride ion secretion from the serosal to the mucosal side. This effect is dose-dependent and occurs via the stimulation of P2Y2 receptors. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or the manufacturer's information would be required.

Q7: Is there any spectroscopic data available for this compound?

A7: The provided research excerpts do not include spectroscopic data for this compound. To obtain this information, a review of specialized chemical databases or direct contact with the manufacturer would be necessary.

Q8: Are there studies on the material compatibility and stability of this compound in different conditions? Does it possess any catalytic properties?

A8: The provided research focuses primarily on the therapeutic applications of this compound in ophthalmology. Information about its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these research excerpts.

Q9: What is known about the structure-activity relationship (SAR) of this compound?

A10: While the research excerpts don't delve into specific SAR studies, it is understood that this compound, being a uridine nucleotide analog, derives its activity from its structural resemblance to endogenous P2Y2 receptor agonists like uridine 5'-triphosphate. [] Further research into modifications of the this compound structure could potentially enhance its potency, selectivity, and duration of action.

Q10: Is there information about the SHE (Safety, Health, and Environment) regulations concerning this compound in the provided research?

A10: The provided research excerpts primarily focus on the clinical aspects and efficacy of this compound in treating dry eye disease. There isn't specific mention or discussion of SHE regulations related to this compound. It's important to note that compliance with SHE regulations is paramount during all stages of drug development and manufacturing, and relevant guidelines should be consulted and adhered to.

Q11: What is the pharmacokinetic profile of this compound?

A11: Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) specific to this compound are not presented within these research excerpts.

Q12: What is the in vivo efficacy of this compound in treating dry eye disease?

A14: this compound has demonstrated efficacy in treating dry eye disease in both animal models and human clinical trials. [, , ] In preclinical studies, this compound effectively increased tear MUC5AC concentration and improved tear film stability in normal and keratoconjunctivitis sicca (KCS) rat models. []

Q13: Are there known cases of resistance developing to this compound treatment?

A13: The development of resistance to this compound is not specifically addressed in the provided research excerpts. Long-term studies would be necessary to assess the potential emergence of resistance mechanisms.

Q14: What drug delivery strategies have been explored for this compound?

A17: Beyond its topical application as an ophthalmic solution, one study investigated the potential of silicone hydrogel contact lenses for sustained this compound delivery. [] This approach aimed to prolong the drug's residence time on the ocular surface and enhance its therapeutic effect.

Q15: Is there information available regarding the environmental impact and degradation of this compound? What about its dissolution and solubility properties?

A15: The provided research excerpts primarily focus on the clinical applications of this compound. Information regarding its environmental impact, degradation pathways, dissolution, and solubility properties is not discussed within these research papers.

Q16: Does this compound elicit any immunogenic or immunological responses?

A16: The provided research excerpts do not provide information regarding the immunogenicity or potential immunological responses associated with this compound.

Q17: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?

A17: The research excerpts do not delve into the specifics of this compound's interactions with drug transporters or metabolizing enzymes. Further research is needed to understand its potential for interactions with other medications.

Q18: What is known about the biocompatibility and biodegradability of this compound?

A18: The research excerpts primarily focus on the clinical application and efficacy of this compound for treating dry eye disease. Information regarding its biocompatibility and biodegradability is not discussed in these excerpts.

Q19: Are there alternative treatments available for dry eye disease, and how does this compound compare in terms of performance, cost, and impact?

A25: Yes, several alternative treatments are available for dry eye disease, including artificial tears, lubricating ointments, punctal plugs, and anti-inflammatory medications. [, , , ] this compound offers a unique mechanism of action by directly stimulating tear production. [] The choice of treatment depends on the underlying cause and severity of dry eye. Cost and patient preference are also important considerations.

Q20: What are some of the key research tools and resources used in studying this compound?

A20: Researchers studying this compound employ various tools and techniques, including:

- Animal models: Rodent models, such as those with induced keratoconjunctivitis sicca, are valuable for investigating the mechanisms of dry eye and evaluating the efficacy of potential treatments like this compound. []

- Cell culture: Human corneal and conjunctival epithelial cells are used to study the effects of this compound at the cellular level, including its impact on mucin production and inflammatory pathways. []

- Clinical trials: Well-designed clinical trials are essential for evaluating the safety and efficacy of this compound in human patients with dry eye disease. [, , ]

- Tear film analysis: Techniques like tear film break-up time (TBUT) measurement, Schirmer testing, and tear osmolarity assessment provide insights into tear film dynamics and the impact of this compound on tear film stability. [, , ]

Q21: What are some historical milestones in the development and understanding of this compound as a treatment for dry eye disease?

A21: While the provided excerpts don't provide a comprehensive historical account, key milestones related to this compound's development include:

- Initial development: this compound was initially developed at the University of North Carolina. []

- Focus on P2Y2 receptor agonism: Research identified this compound's mechanism of action as a P2Y2 receptor agonist, offering a novel approach to dry eye treatment by stimulating tear secretion. [, ]

- Clinical trials and regulatory approval: Numerous clinical trials evaluating the efficacy and safety of this compound for dry eye disease were conducted. [, , ] Based on these trials, this compound received regulatory approval for the treatment of dry eye in several countries, including Japan and South Korea. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.